molecular formula C12H11ClN4O2S2 B2426160 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 638997-34-9

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2426160
CAS No.: 638997-34-9
M. Wt: 342.82
InChI Key: QOEFMKSKTPOMIU-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., 3-chlorophenylacetyl chloride) to form the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties and are studied for their potential use in treating inflammatory diseases.

    Anticancer Agents: Research has indicated that certain thiadiazole compounds may have anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: Thiadiazole derivatives are used in the development of pesticides and herbicides.

    Pharmaceuticals: These compounds are explored for their potential use in drug development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

The unique structural features of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, such as the acetamido group and the specific substitution pattern on the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to its analogs. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEFMKSKTPOMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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